molecular formula C12H22O2 B1581871 Allyl nonanoate CAS No. 7493-72-3

Allyl nonanoate

Cat. No.: B1581871
CAS No.: 7493-72-3
M. Wt: 198.3 g/mol
InChI Key: MFLWLDDOGSNSKO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Allyl nonanoate, also known as Allyl pelargonate or Nonanoic acid, allyl ester , is a biochemical reagent The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

As a fatty acid ester , it may interact with its targets through esterification, a common reaction in biochemistry involving the reaction of an alcohol with a carboxylic acid to produce an ester and water.

Biochemical Pathways

As a fatty acid ester

Result of Action

As a biochemical reagent , it may be used in various biological and life science related research. The specific effects would depend on the context of its use.

Action Environment

This compound may react vigorously with strong oxidizing agents. It can react exothermically with reducing agents (such as alkali metals and hydrides) to release gaseous hydrogen. It may also react exothermically with both acids and bases . These reactions suggest that the action, efficacy, and stability of this compound could be influenced by environmental factors such as the presence of oxidizing or reducing agents and the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl nonanoate is typically synthesized through the esterification of nonanoic acid with allyl alcohol. This reaction is often carried out in the presence of an acid catalyst such as sulfuric acid or naphthalene-β-sulfonic acid. The reaction is conducted in a solvent like benzene under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and efficiency. The product is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Allyl nonanoate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Allyl nonanoate has several applications in scientific research:

Comparison with Similar Compounds

    Allyl hexanoate: Another ester with a fruity aroma, commonly used in flavorings.

    Allyl acetate: Used in the production of perfumes and as a flavoring agent.

    Ethyl nonanoate: Similar ester used in the fragrance industry.

Uniqueness: Allyl nonanoate is unique due to its specific combination of the allyl group and nonanoic acid, which imparts a distinct pineapple-like aroma. This makes it particularly valuable in the flavor and fragrance industry compared to other esters .

Properties

IUPAC Name

prop-2-enyl nonanoate
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InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4H,2-3,5-11H2,1H3
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InChI Key

MFLWLDDOGSNSKO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC(=O)OCC=C
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Molecular Formula

C12H22O2
Record name ALLYL NONANOATE
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DSSTOX Substance ID

DTXSID3024447
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Molecular Weight

198.30 g/mol
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Physical Description

Allyl nonanoate is a clear very slightly yellow liquid with a fruity odor. (NTP, 1992), Liquid, Colourless oily liquid with a fruital cognac/pineapple odour
Record name ALLYL NONANOATE
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Boiling Point

189 to 196 °F at 3 mmHg (NTP, 1992), 151.00 °C. @ 50.00 mm Hg
Record name ALLYL NONANOATE
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Flash Point

84 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, soluble in essential oils, flavour chemicals, and ethanol
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Density

0.841 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.872-0.880
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CAS No.

7493-72-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of allyl nonanoate in the essential oil of Lobelia pyramidalis?

A: this compound is a significant constituent of the essential oil extracted from Lobelia pyramidalis, comprising 8.47% of its total composition []. While not the most abundant compound in the oil, its presence contributes to the overall aroma profile and potentially to the oil's observed antimicrobial activity. Further research is needed to fully understand the specific role of this compound in the oil's biological activity.

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